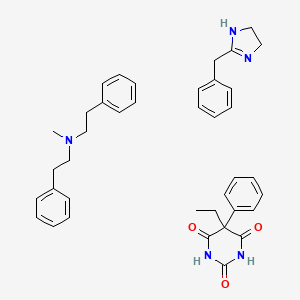
2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine” is a complex organic molecule that incorporates multiple functional groups, including imidazole, diazinane, and ethanamine moieties
準備方法
Synthetic Routes and Reaction Conditions
2-benzyl-4,5-dihydro-1H-imidazole: This compound can be synthesized through the reaction of benzylamine with glyoxal in the presence of ammonium acetate.
5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione: This compound is synthesized by the reaction of ethyl acetoacetate with phenylhydrazine, followed by cyclization with urea under acidic conditions.
N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine: This compound can be prepared by the reductive amination of benzyl cyanide with N-methyl-2-phenylethylamine using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for these compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
Oxidation: Imidazole-2-carboxylic acid
Reduction: Diazinane alcohol
Substitution: Substituted amines
科学的研究の応用
Chemistry
These compounds are used as intermediates in the synthesis of more complex molecules. For example, imidazole derivatives are key components in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors and receptor modulators. Imidazole derivatives, in particular, have shown promise in inhibiting enzymes involved in various diseases .
Medicine
Medicinal applications include the development of drugs for treating infections, inflammation, and cancer. The unique structures of these compounds allow them to interact with biological targets in specific ways, making them valuable in drug discovery .
Industry
In the industrial sector, these compounds are used in the production of polymers, dyes, and other materials. Their chemical properties make them suitable for various applications, including as catalysts and stabilizers .
作用機序
The mechanism of action of these compounds varies depending on their specific structure and target. For example, imidazole derivatives can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . The diazinane and ethanamine moieties can interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways .
類似化合物との比較
Similar Compounds
Imidazole derivatives: Histidine, purine, histamine
Diazinane derivatives: Barbiturates, hydantoins
Ethanamine derivatives: Amphetamines, phenylethylamines
Uniqueness
The uniqueness of the compound “2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine” lies in its combination of multiple functional groups, which allows it to exhibit a wide range of chemical and biological activities.
特性
CAS番号 |
85099-49-6 |
|---|---|
分子式 |
C39H45N5O3 |
分子量 |
631.8 g/mol |
IUPAC名 |
2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine |
InChI |
InChI=1S/C17H21N.C12H12N2O3.C10H12N2/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-2-4-9(5-3-1)8-10-11-6-7-12-10/h2-11H,12-15H2,1H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);1-5H,6-8H2,(H,11,12) |
InChIキー |
GHFJRIHTLCCTOG-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.C1CN=C(N1)CC2=CC=CC=C2 |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.C1CN=C(N1)CC2=CC=CC=C2 |
Key on ui other cas no. |
85099-49-6 |
同義語 |
SR 82 tablets |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















